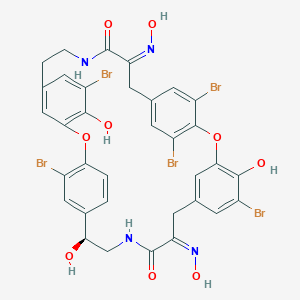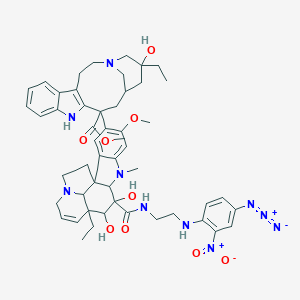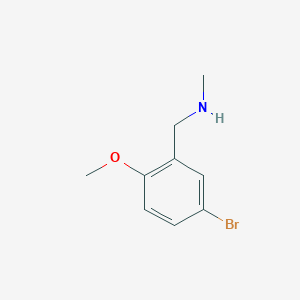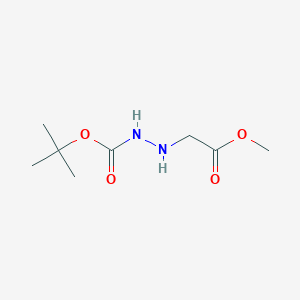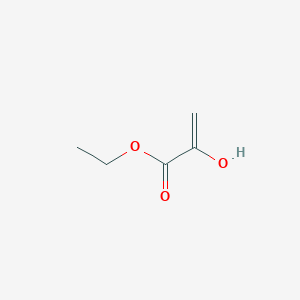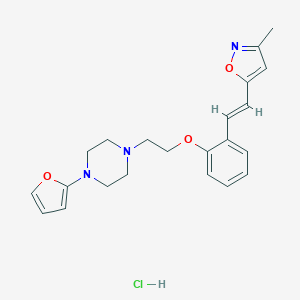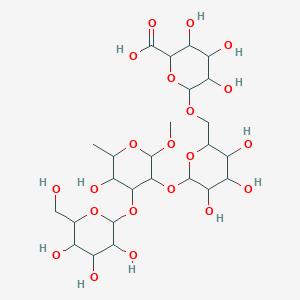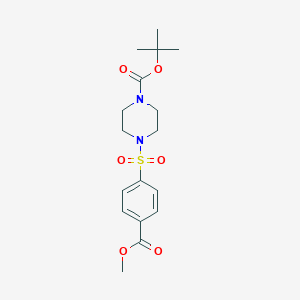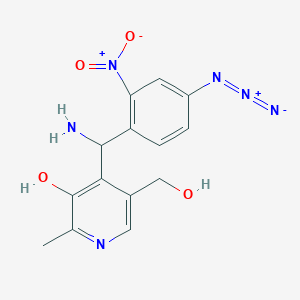
4-(4-Azido-2-nitrophenyl)pyridoxamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Azido-2-nitrophenyl)pyridoxamine, commonly referred to as ANP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ANP is a derivative of pyridoxamine, a vitamin B6 analog, and has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for various biomedical and biochemical applications.
Mechanism Of Action
ANP exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. ANP has been found to be particularly effective in protecting against oxidative stress-induced damage in neuronal cells.
Biochemical And Physiological Effects
ANP has been found to exhibit a range of biochemical and physiological effects, including the inhibition of lipid peroxidation, the protection of mitochondrial function, and the modulation of gene expression. ANP has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
ANP has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, ANP's relatively low potency and limited availability may pose challenges for some experiments.
Future Directions
There are several potential future directions for research involving ANP. These include the development of more potent analogs of ANP, the investigation of its potential applications in cancer treatment, and the exploration of its mechanisms of action in more detail. Additionally, the use of ANP as a tool for studying oxidative stress-related diseases and the development of new therapeutic strategies based on ANP are also promising areas for future research.
Conclusion
In conclusion, ANP is a promising compound with a range of potential applications in biomedical and biochemical research. Its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various oxidative stress-related diseases. Further research is needed to fully understand ANP's mechanisms of action and explore its potential applications in more detail.
Synthesis Methods
The synthesis of ANP involves the reaction of 4-aminopyridoxamine with 4-nitro-1,2,3-triazole, followed by the reduction of the nitro group using sodium dithionite. The resulting compound is then subjected to azide-alkyne cycloaddition to yield the final product, ANP.
Scientific Research Applications
ANP has been the subject of numerous scientific studies due to its potential applications in various fields. In biomedical research, ANP has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
CAS RN |
131333-59-0 |
|---|---|
Product Name |
4-(4-Azido-2-nitrophenyl)pyridoxamine |
Molecular Formula |
C14H14N6O4 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-[amino-(4-azido-2-nitrophenyl)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C14H14N6O4/c1-7-14(22)12(8(6-21)5-17-7)13(15)10-3-2-9(18-19-16)4-11(10)20(23)24/h2-5,13,21-22H,6,15H2,1H3 |
InChI Key |
GKXIMGBNCUWZGN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO |
synonyms |
4-(4-azido-2-nitrophenyl)pyridoxamine N3NpPxn |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



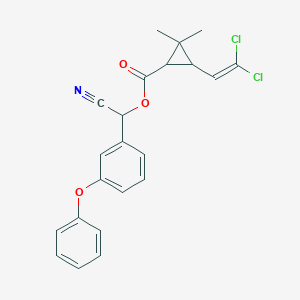
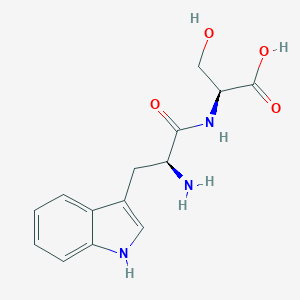
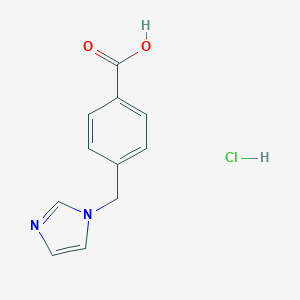

![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)
